N,N-diallyl-2-(3-fluorophenyl)acetamide
Description
N,N-Diallyl-2-(3-fluorophenyl)acetamide is an acetamide derivative characterized by a 3-fluorophenyl group attached to the α-carbon of the acetamide backbone and two allyl groups substituted on the nitrogen atom. The diallyl substituents contribute steric bulk and may enhance lipophilicity, which could impact solubility and bioavailability.
Properties
Molecular Formula |
C14H16FNO |
|---|---|
Molecular Weight |
233.286 |
IUPAC Name |
2-(3-fluorophenyl)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H16FNO/c1-3-8-16(9-4-2)14(17)11-12-6-5-7-13(15)10-12/h3-7,10H,1-2,8-9,11H2 |
InChI Key |
YSFONYZCJWYMAR-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N-diallyl-2-(3-fluorophenyl)acetamide and selected analogs:
Key Comparisons :
Electronic Effects :
- The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger nitro group in N-(3-nitrophenyl)acetamide . This difference may influence reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions.
- Flutolanil’s trifluoromethyl group provides enhanced metabolic stability and lipophilicity, a feature absent in the target compound .
N-(3-Fluorophenyl)-2-(methylamino)acetamide·HCl benefits from salt formation, improving aqueous solubility compared to the neutral, lipophilic diallyl derivative .
Crystallographic Behavior :
- N-(3,4-Difluorophenyl)-2,2-diphenylacetamide exhibits intramolecular hydrogen bonding (S(6) motif) and intermolecular N–H···O interactions, which stabilize its crystal lattice . Similar analyses for the target compound are unavailable but could predict analogous packing patterns.
Biological and Industrial Relevance :
- Alachlor and flutolanil demonstrate the agrochemical utility of chloro- and benzamide-substituted acetamides, whereas the target compound’s diallyl groups may favor applications in drug discovery or polymer chemistry .
Hypothetical Properties :
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